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N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

This lead-like fragment features an unsubstituted pyrazole core enabling late-stage diversification at C-3 and C-5 positions—impossible with pre-methylated analogs. With MW 269.34 and XLogP3 2.1, it outperforms the 3,5-dimethyl analog (MW 297.4, XLogP3 2.9) in minimizing molecular obesity and off-target binding. Ideal for fragment-based screening, X-ray crystallography, and head-to-head ADME studies isolating pyrazole methylation effects.

Molecular Formula C16H19N3O
Molecular Weight 269.348
CAS No. 2034291-33-1
Cat. No. B2866509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide
CAS2034291-33-1
Molecular FormulaC16H19N3O
Molecular Weight269.348
Structural Identifiers
SMILESC1CC(C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
InChIInChI=1S/C16H19N3O/c20-16(14-7-4-8-14)17-9-10-19-12-15(11-18-19)13-5-2-1-3-6-13/h1-3,5-6,11-12,14H,4,7-10H2,(H,17,20)
InChIKeyRFXFVOOVNMFJME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide: Structural Identity and Procurement Context


N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide (CAS 2034291-33-1) is a synthetic small molecule featuring a cyclobutane carboxamide core connected to a 4-phenyl-substituted pyrazole ring via an ethyl linker [1]. It is primarily offered as a research-grade screening compound within commercial libraries. Its molecular formula is C16H19N3O, with a molecular weight of 269.34 g/mol [1]. The compound is structurally related to other pyrazole-carboxamide CRAC channel inhibitor chemotypes but is distinguished by its unsubstituted pyrazole 3- and 5- positions, a feature that chemically differentiates it from prevalent dimethyl analogs [2].

Why N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide Cannot Be Substituted With Common In-Class Analogs


Although many pyrazole-carboxamide compounds target similar biological pathways like the CRAC channel [1], simple substitution is unreliable due to critical structure-activity relationship (SAR) differences. The target compound possesses a sterically accessible, unsubstituted pyrazole core, in contrast to bulkier, substituted analogs [2]. This fundamental structural difference impacts key molecular properties such as lipophilicity (XLogP3) and conformational flexibility, which directly influence solubility, metabolic stability, and off-target binding profiles during screening. Using a substituted analog without verifying these property shifts risks confounding biological assay results and complicating lead optimization [2].

Quantitative Differentiation of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide from Analogs


Structural Differentiation: Unsubstituted vs. 3,5-Dimethyl Pyrazole Core

The target compound's 4-phenyl-1H-pyrazole core lacks substitutions at the 3- and 5- positions, which are methylated in the closest analog, CAS 2034292-75-4 [1]. This structural difference creates a less sterically hindered and electronically distinct heterocycle, a critical variable for structure-activity relationship (SAR) studies where minor changes to the core can drastically alter target engagement [1]. The absence of methyl groups provides a more versatile synthetic handle for further diversification.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Physicochemical Property Difference: Lipophilicity (XLogP3)

Computed XLogP3 values indicate the target compound is significantly less lipophilic than its 3,5-dimethyl analog. The target compound has a computed XLogP3 of 2.1 [1], compared to 2.9 for the dimethyl-substituted comparator [2]. This difference of 0.8 log units suggests superior aqueous solubility and a potentially different pharmacokinetic profile for the target compound.

Physicochemical Properties Drug-likeness ADME Prediction

Physicochemical Property Difference: Molecular Size and Complexity

The target compound has a molecular weight of 269.34 g/mol and a complexity score of 324 [1]. Its closest analog, the 3,5-dimethyl derivative, has a higher molecular weight of 297.40 g/mol and a higher complexity score of 377 [2]. This size difference reflects the absence of two methyl groups, yielding a smaller, leaner scaffold that occupies less chemical space and is a more attractive starting point for fragment-based or lead-like screening libraries.

Molecular Descriptors Chemical Libraries Screening Collection Design

Topological Polar Surface Area (TPSA) and Potential Bioavailability

Both the target compound and the 3,5-dimethyl analog share an identical computed TPSA of 46.9 Ų [1][2]. This value, well below the 140 Ų threshold, indicates a favorable profile for oral bioavailability and membrane permeability. However, the target compound achieves this favorable parameter with a significantly lower molecular weight and lipophilicity, suggesting a superior bioavailability-to-lipophilicity ratio compared to the methylated analog [3].

Bioavailability Drug Design Pharmacokinetics

Recommended Application Scenarios for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide Based on Comparative Evidence


Scaffold for Diversity-Oriented Synthesis and SAR Exploration

Its unsubstituted pyrazole core offers a unique synthetic handle, allowing for late-stage functionalization that is impossible with pre-methylated analogs [1]. Research groups focused on generating libraries around the pyrazole C-3 and C-5 positions can use this compound as a versatile, branching intermediate. This avoids limitations of being locked into a 3,5-dimethyl scaffold, thus enabling true diversity-oriented synthesis [1].

Lead-Like Screening Library Design

With a molecular weight (269.34 g/mol) and computed lipophilicity (XLogP3=2.1) that align well with lead-like chemical space, this compound is an excellent fit for libraries prioritizing fragments or early leads. Its profile is superior to the 3,5-dimethyl analog (MW=297.40, XLogP3=2.9) for screening cascades designed to minimize molecular obesity and off-target binding early in the discovery process [2][3].

ADME Property Differentiation Studies

The significant difference in lipophilicity (ΔXLogP3 = -0.8) between this compound and its dimethyl analog makes it a valuable tool for studying the impact of small structural changes on metabolic stability, solubility, and permeability. Procuring both compounds allows for informative head-to-head in vitro ADME studies where the effect of pyrazole methylation can be isolated and quantified [2].

Crystallography and Biophysical Binding Studies

The lack of 3,5-substituents results in a sterically unencumbered pyrazole ring that is more likely to engage deeply in binding pockets via the nitrogen atoms. This compound is therefore a superior candidate for X-ray crystallography or NMR-based fragment screening, where minimal steric bulk is essential to detect initial binding events that might be sterically blocked by methylated analogs [1].

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